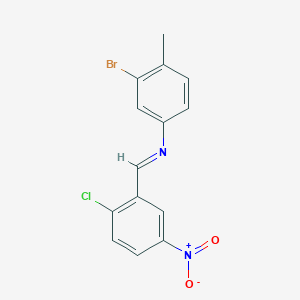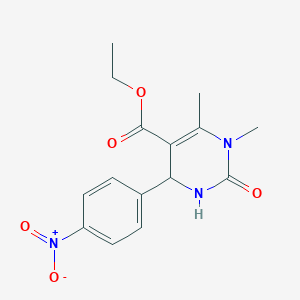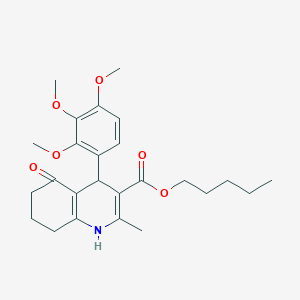
pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PTMQ and is synthesized using a specific method that involves the reaction of 2-methyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylic acid with pentyl chloroformate.
Mecanismo De Acción
The exact mechanism of action of PTMQ is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. PTMQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
PTMQ has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. Studies have also demonstrated its ability to modulate the immune response and regulate the expression of genes involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PTMQ is its ease of synthesis and purification, which makes it a valuable tool for laboratory experiments. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on PTMQ, including:
1. Further investigation of its antitumor activity and mechanism of action, with the aim of developing new cancer therapies.
2. Development of new fluorescent probes based on PTMQ for detecting metal ions in biological systems.
3. Optimization of the synthesis method to improve the yield and purity of PTMQ.
4. Investigation of the potential use of PTMQ as a scaffold for the synthesis of new compounds with biological activity.
In conclusion, PTMQ is a promising compound with a range of potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential in drug discovery, materials science, and other areas of research.
Métodos De Síntesis
The synthesis of PTMQ involves the reaction of 2-methyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylic acid with pentyl chloroformate. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified using column chromatography. This method has been optimized to obtain a high yield of PTMQ with good purity.
Aplicaciones Científicas De Investigación
PTMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, PTMQ has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. PTMQ has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
Número CAS |
5476-20-0 |
|---|---|
Nombre del producto |
pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Fórmula molecular |
C25H33NO6 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H33NO6/c1-6-7-8-14-32-25(28)20-15(2)26-17-10-9-11-18(27)22(17)21(20)16-12-13-19(29-3)24(31-5)23(16)30-4/h12-13,21,26H,6-11,14H2,1-5H3 |
Clave InChI |
QQVYUFCEZKUJJJ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=C(C(=C(C=C3)OC)OC)OC)C(=O)CCC2)C |
SMILES canónico |
CCCCCOC(=O)C1=C(NC2=C(C1C3=C(C(=C(C=C3)OC)OC)OC)C(=O)CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



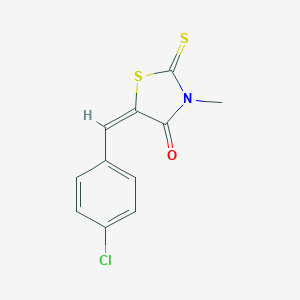

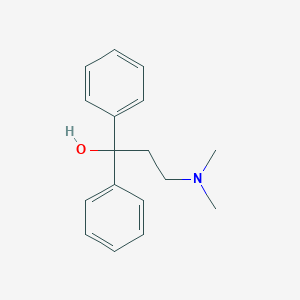
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
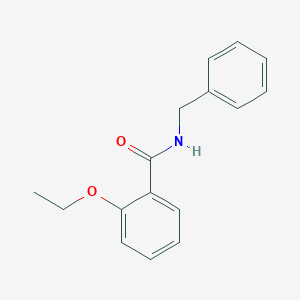
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
